molecular formula C10H13N3O B13083915 5-[(1-Methoxypropan-2-yl)amino]pyridine-2-carbonitrile

5-[(1-Methoxypropan-2-yl)amino]pyridine-2-carbonitrile

Katalognummer: B13083915
Molekulargewicht: 191.23 g/mol
InChI-Schlüssel: UIDYHBVRPVXRSS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-[(1-Methoxypropan-2-yl)amino]pyridine-2-carbonitrile is a heterocyclic compound with the molecular formula C10H13N3O. This compound is characterized by the presence of a pyridine ring substituted with a methoxypropan-2-ylamino group and a carbonitrile group. It is primarily used in research and development within the pharmaceutical and chemical industries .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(1-Methoxypropan-2-yl)amino]pyridine-2-carbonitrile typically involves the reaction of 2-chloropyridine-5-carbonitrile with 1-methoxypropan-2-amine under controlled conditions. The reaction is generally carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to reflux for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions

5-[(1-Methoxypropan-2-yl)amino]pyridine-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

5-[(1-Methoxypropan-2-yl)amino]pyridine-2-carbonitrile has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-[(1-Methoxypropan-2-yl)amino]pyridine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may act as an inhibitor of certain kinases or enzymes involved in cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-[(1-Methoxypropan-2-yl)amino]pyridine-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxypropan-2-ylamino group enhances its solubility and bioavailability, making it a valuable compound for research and development .

Eigenschaften

Molekularformel

C10H13N3O

Molekulargewicht

191.23 g/mol

IUPAC-Name

5-(1-methoxypropan-2-ylamino)pyridine-2-carbonitrile

InChI

InChI=1S/C10H13N3O/c1-8(7-14-2)13-10-4-3-9(5-11)12-6-10/h3-4,6,8,13H,7H2,1-2H3

InChI-Schlüssel

UIDYHBVRPVXRSS-UHFFFAOYSA-N

Kanonische SMILES

CC(COC)NC1=CN=C(C=C1)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.